Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a cyano group, and a chlorophenyl moiety. The compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anesthetics.
Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is classified as an organic compound. More specifically, it falls under the category of nitrogen-containing heterocycles due to the presence of the piperidine ring. Its structure includes functional groups such as carboxylates and nitriles, which enhance its reactivity and potential pharmacological properties .
The synthesis of tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate typically involves multi-step synthetic pathways. Common methods include:
The synthesis may utilize various reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) under controlled temperatures to facilitate reaction efficiency and yield .
The molecular formula for tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is . The structure features:
Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and selectivity .
The mechanism of action for tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate primarily revolves around its interaction with biological targets in medicinal chemistry. As a precursor for analgesic compounds:
Research into its pharmacodynamics is ongoing, but preliminary studies suggest potential efficacy similar to related compounds in modulating pain responses .
Relevant safety data indicates that it should be handled with care due to potential toxicity upon exposure .
Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate has several scientific uses:
Its role as a building block for more complex molecules underscores its significance in medicinal chemistry .
Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS Registry Number: 218451-34-4) represents a structurally complex piperidine derivative with significant pharmaceutical relevance. The compound's systematic IUPAC name directly reflects its molecular architecture: tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate. Its molecular formula is C₁₇H₂₁ClN₂O₂, corresponding to a molecular weight of 320.814 g/mol as confirmed by exact mass measurements [1] [3]. The structural framework incorporates three key pharmacophoric elements: a piperidine ring providing the central scaffold, a 4-chlorophenyl group imparting hydrophobic character, and a strategically positioned cyano group (-CN) that serves as both a hydrogen bond acceptor and a molecular geometry modifier. The tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen functions as a protective moiety during synthetic processes. This compound is characterized by moderate lipophilicity with a calculated LogP value of 3.28, suggesting reasonable membrane permeability properties [1].
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 320.814 g/mol | - |
Density | 1.2±0.1 g/cm³ | At 25°C |
Boiling Point | 447.9±45.0°C | At 760 mmHg |
Flash Point | 224.7±28.7°C | - |
Refractive Index | 1.559 | - |
Vapor Pressure | 0.0±1.1 mmHg | At 25°C |
Polar Surface Area (PSA) | 53.33 Ų | - |
The compound's stability and crystalline nature facilitate its handling in laboratory settings, with its structural integrity confirmed through multiple analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography in related piperidine carboxylates [3] [8]. Its SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)(C#N)c2ccc(cc2)Cl) and InChIKey (GAAZJKMOIVSYQD-UHFFFAOYSA-N) provide standardized identifiers essential for database retrieval and computational modeling studies [3]. Under the Harmonized System (HS) of nomenclature, it falls under code 2933399090, classifying it among compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure [1].
The synthetic exploration of 4-substituted piperidine carboxylates emerged prominently during the early 2000s as medicinal chemists sought conformationally constrained intermediates for kinase inhibitor development. The specific compound 218451-34-4 first appeared in pharmaceutical literature around 2006-2008 through research programs targeting oncology therapeutics. Caldwell et al. initially documented synthetic methodologies for this compound in conjunction with protein kinase inhibition research, achieving approximately 67% yield in one reported synthetic route [1]. Subsequent refinement occurred through Abbott Laboratories' intensive investigation into AKT (protein kinase B) inhibitors between 2008-2013, where this compound served as a crucial precursor in their patented compound libraries [1] [4].
The historical trajectory reveals a shift from academic exploration to pharmaceutical application. Astex Therapeutics Limited and The Institute of Cancer Research further validated its utility in 2006 through cancer drug discovery programs, establishing reliable gram-scale synthesis protocols [1]. This development timeline coincides with broader medicinal chemistry advances recognizing the strategic value of quaternary piperidine carbon centers bearing both aryl and nitrile functionalities. The electron-withdrawing nature of the chlorophenyl group combined with the steric and electronic influence of the cyano group created unique opportunities for molecular design that were not possible with earlier generations of piperidine derivatives [3] [4]. Patent activity peaked around 2013 when Abbott Laboratories filed comprehensive intellectual property protection covering novel synthetic routes to this compound and its downstream therapeutic applications [1].
The unique spatial arrangement of tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate confers distinctive advantages in drug design. The geminal substitution pattern at the piperidine 4-position creates significant conformational rigidity compared to monosubstituted analogs, effectively locking the chlorophenyl and cyano groups in defined spatial orientations. This preorganization enhances binding precision when incorporated into larger pharmacologically active molecules [4]. The cyano group serves multiple roles: as a hydrogen bond acceptor interacting with enzymatic active sites, as a molecular spacer with minimal steric bulk, and as a chemical handle for further derivatization through reduction to aminomethyl groups or hydrolysis to carboxylic acids [1] [3].
Structural Feature | Medicinal Chemistry Significance |
---|---|
4-Chlorophenyl Group | Hydrophobic domain for π-π stacking interactions with enzyme binding pockets |
Cyano Group | Hydrogen bond acceptor; geometry modifier; precursor for chemical transformations |
Tert-butyloxycarbonyl (Boc) | Protecting group enabling selective nitrogen functionalization |
Piperidine Scaffold | Nitrogen-containing heterocycle providing conformational restraint and basic center |
This compound demonstrates particular value in kinase inhibitor development, especially for AKT-targeted therapeutics. As confirmed by crystallographic studies of related inhibitors, the chlorophenyl moiety engages in hydrophobic pocket interactions while the piperidine nitrogen coordinates with hinge region residues. When incorporated into compounds like 10h described by Abbott researchers, this scaffold contributed to low nanomolar AKT1 inhibition (IC₅₀ = 24.3 nM) and potent anti-proliferative effects against PC-3 prostate cancer cells (IC₅₀ = 3.7 μM) [4]. The structural framework also allows strategic bioisosteric replacements: the chlorine atom can be substituted with other halogens (Br, F) to modulate electronic properties, while the phenyl ring can be replaced with heteroaryl systems to enhance solubility or alter binding kinetics [4]. Comparison with analogs like tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (CID 22492960) demonstrates how the quaternary carbon configuration significantly enhances three-dimensional complexity compared to monosubstituted variants [6].
Compound | CAS Number | Key Structural Differences | Pharmaceutical Applications |
---|---|---|---|
Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | 218451-34-4 | Quaternary C4 with chlorophenyl and cyano | AKT inhibitors; anticancer leads |
Tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate | 22492960 | Monosubstituted at C4 | Kinase inhibitor intermediate |
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | 193902-81-7 | Piperazine ring; ortho-chloro aniline | Antimicrobial research |
Tert-butyl 4-cyanopiperidine-1-carboxylate | 1514443 | Unsubstituted at C4 | Versatile pharmaceutical building block |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8